2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(3-methoxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-3-8(4-5)6(9)2-7/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOARXDCGKXEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuroprotective activities. The synthesis, mechanisms of action, and results from various studies are discussed in detail.
Synthesis and Chemical Structure
The compound is synthesized through a series of reactions involving azetidine derivatives. The methoxy group contributes to its biological activity by enhancing solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 2-amino compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate higher antibacterial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 2-Amino Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 10 | |
| P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of 2-amino compounds has been studied extensively. In vitro tests reveal that certain derivatives can inhibit the proliferation of cancer cells without affecting normal cells significantly. For example, one study found that a derivative exhibited an IC50 value of 7.7 µM against breast cancer cells, indicating potent activity.
Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis in T47D breast carcinoma cells through caspase activation pathways while showing minimal toxicity to normal fibroblast cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| T47D (Breast Carcinoma) | 7.7 | Apoptosis via caspase activation |
| HT-29 (Colon Carcinoma) | 10.5 | Inhibition of DNA synthesis |
| Jurkat (T-cell Leukemia) | 8.0 | Induction of cell cycle arrest |
Neuroprotective Activity
Neuroprotective effects have been observed in animal models treated with derivatives of this compound. The ability to cross the blood-brain barrier enhances its potential for treating neurodegenerative diseases.
Research Findings
In a study involving neuronal cultures exposed to neurotoxic conditions, the compound demonstrated significant neuroprotective effects by reducing cell death and promoting survival.
Table 3: Neuroprotective Effects in Neuronal Cultures
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 60 |
The biological activity of 2-amino compounds can be attributed to their interactions with specific molecular targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis.
- Anticancer: Induction of apoptosis through caspase pathways and inhibition of cell cycle progression.
- Neuroprotective: Modulation of neuroinflammatory pathways and protection against oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azacyclic Derivatives
- 2-Methoxy-1-(2-vinylazonan-1-yl)ethan-1-one (1db): This 9-membered azacyclic derivative shares a methoxy-substituted ketone motif but differs in ring size and substituent flexibility. Synthesized in 85% yield, it exhibits distinct NMR shifts (e.g., δ 5.66 ppm for vinyl protons) compared to smaller azetidine-based systems .
Phenylglycinamide Analogs
- 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one (23): A piperazine-containing analog with a phenyl group, this compound achieved 95% synthetic yield and demonstrated high purity (UPLC >99%). Its LC-MS (m/z 296.3 [M+H]⁺) contrasts with azetidine derivatives, where smaller rings may reduce molecular weight and alter fragmentation patterns . Substitution Impact: Piperazine rings enhance solubility and hydrogen-bonding capacity compared to azetidines, which are more rigid and may limit binding conformations .
Psychoactive Amino Ketones
- bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one): A psychoactive phenyl-substituted analog, bk-2C-B has been extensively characterized via GC/MS, LC/HRMS, and NMR. Its bromo and dimethoxy substituents on the aryl ring enhance lipophilicity and receptor affinity, unlike the aliphatic azetidine moiety in the target compound . Pharmacological Note: Aryl-substituted amino ketones often exhibit central nervous system activity, whereas azetidine derivatives may prioritize metabolic stability due to reduced aromaticity .
Hydroxyacetophenone Derivatives
- 2-Amino-1-(2-hydroxyphenyl)ethanone: This compound, with a hydroxyl group instead of methoxy, has a melting point of 215–235°C (hydrochloride form). Synthetic Routes: Hydroxy derivatives are often synthesized via reduction or hydrolysis steps, whereas methoxy groups may require alkylation or protection strategies .
Structural and Analytical Data Comparison
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-1-(3-methoxyazetidin-1-yl)ethan-1-one typically involves the nucleophilic substitution or condensation reactions using azetidine derivatives and amino donors. The key starting materials often include 3-methoxyazetidine and appropriate amino precursors such as amino acids or amino ketones.
A notable approach involves the reaction of 3-methoxyazetidine with an amino donor under catalytic or solvent-mediated conditions that favor nucleophilic attack on the azetidine ring or a related intermediate. Controlled temperature and pressure conditions are often employed to optimize the reaction yield and selectivity.
Detailed Preparation Method
- Starting Materials : 3-Methoxyazetidine and an amino donor compound (e.g., aminoacetone derivatives or amino acids).
- Catalysts and Solvents : Commonly used solvents include ethanol or other polar solvents that facilitate nucleophilic substitution. Catalysts or additives may include acid catalysts or bases that promote ring opening or substitution.
- Reaction Conditions : The reaction is typically carried out at moderate temperatures (e.g., 50–80 °C) under stirring. Reduced pressure or inert atmosphere may be used to prevent side reactions.
- Work-Up : After completion, the reaction mixture is neutralized if acidic or basic conditions were used, followed by extraction and purification steps such as recrystallization or chromatography to isolate the pure product.
Example Synthetic Route
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Methoxyazetidine + amino donor + catalyst | Stirring in ethanol at 70 °C for 12 hours | Formation of intermediate |
| 2 | Neutralization with sodium bicarbonate | Adjust pH to neutral | Precipitation of product |
| 3 | Filtration and washing with water and ethanol | Purification of crude product | Pure this compound |
Alternative Synthetic Routes and Related Methods
While direct synthesis from 3-methoxyazetidine and amino donors is common, other methods reported in literature for related azetidine-containing amino ketones involve:
- Reductive amination of azetidinyl ketones using reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride to introduce the amino group.
- Ring functionalization of azetidine derivatives by substitution reactions on halogenated azetidines (e.g., chloromethyl or fluoromethyl azetidines) followed by amination.
- One-pot multi-component reactions that combine azetidine derivatives with amino acids and carbonyl compounds under catalytic conditions to form the amino ketone in a single step.
Research Findings and Analytical Data
- The reaction progress and product purity are typically monitored by Thin Layer Chromatography (TLC).
- Structural confirmation is achieved by spectroscopic techniques such as ^1H NMR and ^13C NMR, often recorded in DMSO-d6 solvent.
- FT-IR spectroscopy confirms the presence of characteristic functional groups (amino and ketone).
- Melting point determination is used to assess product purity.
- Thermal analysis (TGA/DTA) can be employed to study the stability of the compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting materials | 3-Methoxyazetidine, amino donor (e.g., aminoacetone) |
| Solvent | Ethanol or other polar solvents |
| Catalyst/Additives | Acidic or basic catalysts (e.g., para-toluenesulfonic acid) |
| Temperature | 50–80 °C |
| Reaction time | 12–24 hours |
| Work-up | Neutralization (e.g., sodium bicarbonate), filtration, washing |
| Purification | Recrystallization or chromatography |
| Analytical techniques | TLC, ^1H NMR, ^13C NMR, FT-IR, melting point |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
